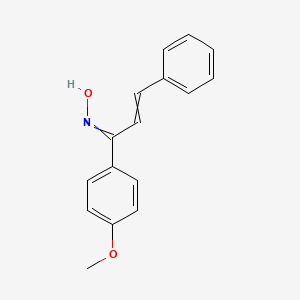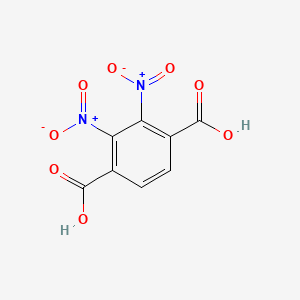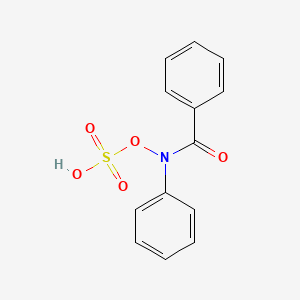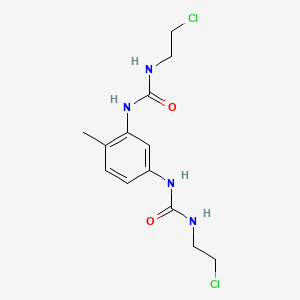
Urea, 1,1'-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- is a synthetic organic compound characterized by its unique structure, which includes a urea backbone substituted with 4-methyl-m-phenylene and 2-chloroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- typically involves the reaction of 4-methyl-m-phenylene diisocyanate with 2-chloroethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-50°C. The reaction yields the desired urea derivative after purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through advanced purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the urea backbone.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding amines and urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield urea derivatives with different alkyl or aryl groups, while oxidation reactions can produce urea derivatives with higher oxidation states.
Applications De Recherche Scientifique
Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N,N’‘-(4-methyl-1,3-phenylene)bis[N’,N’-dimethyl-: This compound has similar structural features but with dimethyl groups instead of chloroethyl groups.
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’-octyl-: This compound features octyl groups, providing different chemical and physical properties.
Uniqueness
Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- is unique due to the presence of chloroethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The chloroethyl groups enhance its ability to form covalent bonds with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60984-07-8 |
|---|---|
Formule moléculaire |
C13H18Cl2N4O2 |
Poids moléculaire |
333.21 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[3-(2-chloroethylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C13H18Cl2N4O2/c1-9-2-3-10(18-12(20)16-6-4-14)8-11(9)19-13(21)17-7-5-15/h2-3,8H,4-7H2,1H3,(H2,16,18,20)(H2,17,19,21) |
Clé InChI |
WROOVDGVVQEBLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)NCCCl)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


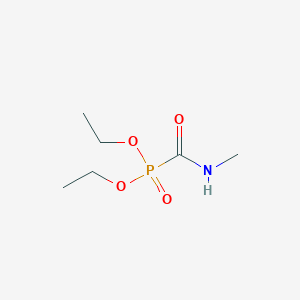

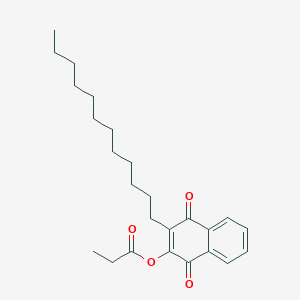
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
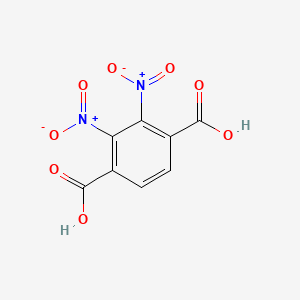
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)

![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)

